molecular formula C10H13NO5 B12403000 4-hydroxy-1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-2-one

4-hydroxy-1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-2-one

Cat. No.: B12403000
M. Wt: 227.21 g/mol
InChI Key: FSFGCYAUYLDDPU-OYNCUSHFSA-N
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Description

4-hydroxy-1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-2-one is a complex organic compound with significant applications in various scientific fields. This compound features a pyridinone ring attached to a hydroxymethyl-substituted oxolane ring, making it a unique structure with potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-2-one typically involves multi-step organic reactions. One common method includes the condensation of a pyridinone derivative with a hydroxymethyl-substituted oxolane precursor under controlled conditions. The reaction often requires catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridinone derivatives, which can have different functional groups attached to the oxolane ring, enhancing their chemical and biological properties.

Scientific Research Applications

4-hydroxy-1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-2-one has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme functions.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and as a precursor for manufacturing pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-hydroxy-1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydroxyl groups can form hydrogen bonds with active sites, modulating the activity of these targets. Additionally, its unique structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-1-[(2R,3S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one
  • 2-hydroxymethyl tetrahydrofuran
  • 6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-2-thione

Uniqueness

Compared to similar compounds, 4-hydroxy-1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-2-one stands out due to its unique combination of a pyridinone ring and a hydroxymethyl-substituted oxolane ring. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H13NO5

Molecular Weight

227.21 g/mol

IUPAC Name

4-hydroxy-1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-2-one

InChI

InChI=1S/C10H13NO5/c12-5-7-4-8(14)10(16-7)11-2-1-6(13)3-9(11)15/h1-3,7-8,10,12-14H,4-5H2/t7-,8-,10+/m0/s1

InChI Key

FSFGCYAUYLDDPU-OYNCUSHFSA-N

Isomeric SMILES

C1[C@H](O[C@H]([C@H]1O)N2C=CC(=CC2=O)O)CO

Canonical SMILES

C1C(OC(C1O)N2C=CC(=CC2=O)O)CO

Origin of Product

United States

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